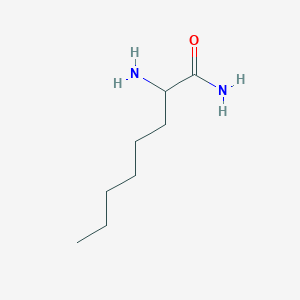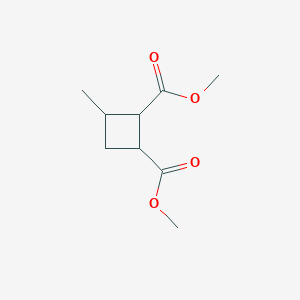
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone is a chemical compound with the molecular formula C18H25NO It contains a phenyl group attached to a cyclohexyl ring, which is further connected to a piperidine ring via a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(4-piperidin-1-ylcyclohexyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation of precursor compounds may be explored to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl and piperidine derivatives.
Applications De Recherche Scientifique
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenyl-(4-piperidin-1-ylcyclohexyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Additionally, the phenyl and piperidine rings contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone can be compared with other similar compounds, such as:
Cyclohexyl phenyl ketone: Lacks the piperidine ring, resulting in different chemical and biological properties.
Piperidinocyclohexyl ketone: Lacks the phenyl group, affecting its reactivity and applications.
Phenyl piperidinyl ketone: Similar structure but with variations in the position of functional groups, leading to distinct characteristics.
Propriétés
Numéro CAS |
13441-36-6 |
|---|---|
Formule moléculaire |
C18H25NO |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
phenyl-(4-piperidin-1-ylcyclohexyl)methanone |
InChI |
InChI=1S/C18H25NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
Clé InChI |
KTVLKSCPNWLHMV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
| 13441-36-6 | |
Synonymes |
Phenyl(1-piperidinocyclohexyl)methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)





